Calenduloside H

Description

See also: Calendula Officinalis Flower (part of).

Structure

2D Structure

Properties

CAS No. |

26020-29-1 |

|---|---|

Molecular Formula |

C48H76O19 |

Molecular Weight |

957.1 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C48H76O19/c1-43(2)14-16-48(42(61)67-40-33(56)31(54)29(52)24(20-50)63-40)17-15-46(6)21(22(48)18-43)8-9-26-45(5)12-11-27(44(3,4)25(45)10-13-47(26,46)7)64-41-35(58)36(34(57)37(66-41)38(59)60)65-39-32(55)30(53)28(51)23(19-49)62-39/h8,22-37,39-41,49-58H,9-20H2,1-7H3,(H,59,60)/t22-,23+,24+,25-,26+,27-,28-,29+,30-,31-,32+,33+,34-,35+,36-,37-,39-,40-,41+,45-,46+,47+,48-/m0/s1 |

InChI Key |

QZMAEZWZCGBZFK-AOJWCAIYSA-N |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O)O)O |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C |

melting_point |

198-203°C |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to Calenduloside H: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calenduloside H, an oleanane-type triterpene glycoside isolated from the roots of Calendula officinalis, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for the isolation and analysis of this compound, along with insights into its mechanisms of action, are presented to facilitate further research and drug development endeavors.

Chemical Structure and Physicochemical Properties

This compound is a complex saponin with the molecular formula C₄₈H₇₆O₁₉ and a molecular weight of approximately 957.11 g/mol .[1][2] Its structure is characterized by an oleanolic acid aglycone linked to a branched oligosaccharide chain. The systematic IUPAC name for this compound is (2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid.[1]

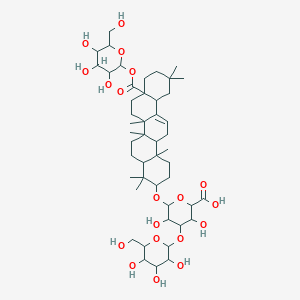

The 2D chemical structure of this compound is depicted below:

(A 2D chemical structure image of this compound would be inserted here in a full whitepaper)

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₄₈H₇₆O₁₉ | [1][2] |

| Molecular Weight | 957.11 g/mol | [1][2] |

| CAS Number | 26020-29-1 | [1] |

| IUPAC Name | (2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid | [1] |

| Predicted Water Solubility | 0.19 g/L | [3] |

| Predicted logP | 2.04 | [3] |

| Polar Surface Area | 312.05 Ų | [3] |

| Hydrogen Bond Donor Count | 11 | [3] |

| Hydrogen Bond Acceptor Count | 18 | [3] |

| Rotatable Bond Count | 10 | [3] |

Biological Activities and Mechanism of Action

Oleanane-type triterpene glycosides from Calendula officinalis, including compounds structurally related to this compound, have demonstrated significant anti-inflammatory and cytotoxic activities.[1][3][4]

Anti-inflammatory Activity

Triterpenoid glycosides from Calendula officinalis have been shown to exert potent anti-inflammatory effects.[1][3] The primary mechanism underlying this activity is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This process allows the NF-κB p50/p65 dimer to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2). Oleanane-type triterpenoids are believed to inhibit the IKKβ subunit, thereby preventing the phosphorylation and degradation of IκBα and ultimately blocking the nuclear translocation of NF-κB.

Cytotoxic Activity

Several oleanane-type triterpene glycosides isolated from Calendula officinalis have exhibited cytotoxic effects against various cancer cell lines, with notable activity against colon cancer, leukemia, and melanoma cells.[1][4] The proposed mechanism of action involves the induction of apoptosis through the mitochondrial pathway.

This intrinsic apoptotic pathway is initiated by cellular stress, leading to the activation of pro-apoptotic Bcl-2 family proteins like Bax and Bak. These proteins oligomerize on the outer mitochondrial membrane, forming pores that increase its permeability. This results in the release of cytochrome c from the intermembrane space into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, which, in the presence of dATP, oligomerizes to form the apoptosome. The apoptosome recruits and activates pro-caspase-9, which in turn activates executioner caspases like caspase-3. Activated caspase-3 then cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Experimental Protocols

Isolation and Purification of Oleanane Glycosides from Calendula officinalis Roots

The following protocol is a generalized procedure for the isolation of oleanane glycosides, including this compound, from the roots of Calendula officinalis.

Methodology:

-

Extraction: Dried and powdered roots of Calendula officinalis are extracted with methanol using either a Soxhlet apparatus for exhaustive extraction or maceration at room temperature.

-

Concentration: The resulting methanol extract is concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The glycosides, including this compound, are typically enriched in the n-butanol fraction.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel.

-

Gradient Elution: The column is eluted with a gradient of increasing polarity, for example, a chloroform-methanol solvent system.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the desired glycosides.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are pooled and further purified by preparative reversed-phase HPLC on a C18 column.

-

Final Elution: Elution with a suitable mobile phase, such as an acetonitrile-water gradient, yields the pure this compound. The purity of the isolated compound should be confirmed by analytical HPLC and its structure elucidated by spectroscopic methods (NMR, MS).

In Vitro Anti-inflammatory Assay

The anti-inflammatory activity of this compound can be evaluated by measuring its effect on the production of nitric oxide (NO), TNF-α, and IL-6 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Methodology:

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: Following pre-treatment, the cells are stimulated with LPS (1 µg/mL) for 24 hours. A vehicle control (DMSO) and a positive control (e.g., dexamethasone) are included.

-

Nitric Oxide (NO) Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is determined using the Griess reagent. Absorbance is measured at 540 nm.

-

Cytokine Measurement (ELISA): The concentrations of TNF-α and IL-6 in the culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.

-

Cell Viability Assay (MTT): To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a parallel MTT assay is performed.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of this compound on cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

-

Cell Seeding: Cancer cells (e.g., HT-29 colon cancer cells, A375 melanoma cells) are seeded in 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and incubated for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of this compound for 24, 48, or 72 hours. A vehicle control and a positive control (e.g., doxorubicin) are included.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is then determined.

Conclusion and Future Directions

This compound, a prominent oleanane-type triterpene glycoside from Calendula officinalis, exhibits promising anti-inflammatory and cytotoxic properties. Its mechanism of action appears to be mediated through the modulation of key signaling pathways, including the inhibition of NF-κB and the induction of mitochondrial-mediated apoptosis. The experimental protocols detailed in this guide provide a framework for the consistent isolation and biological evaluation of this compound.

Further research is warranted to fully elucidate the specific molecular targets of this compound and to evaluate its efficacy and safety in preclinical in vivo models. A comprehensive understanding of its pharmacological profile will be crucial for its potential development as a novel therapeutic agent for inflammatory diseases and cancer.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Antibacterial and antiparasitic activity of oleanolic acid and its glycosides isolated from marigold (Calendula officinalis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory, anti-tumor-promoting, and cytotoxic activities of constituents of marigold (Calendula officinalis) flowers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory, anti-tumor-promoting, and cytotoxic activities of constituents of marigold (Calendula officinalis) flowers. | Semantic Scholar [semanticscholar.org]

Isolating Calenduloside H from Calendula officinalis: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the isolation of Calenduloside H, a triterpenoid saponin, from the roots of Calendula officinalis. This document outlines detailed experimental protocols, summarizes quantitative data, and visualizes key workflows and potential signaling pathways.

Introduction

Calendula officinalis, commonly known as pot marigold, is a plant rich in various bioactive compounds, including triterpenoid saponins. Among these, this compound, isolated from the roots, is of growing interest for its potential therapeutic properties. This guide details a representative methodology for its extraction and purification and explores its potential anti-inflammatory and anti-proliferative mechanisms.

Data Presentation: Extraction and Compound Yields

Table 1: Extraction Yields from Calendula officinalis

| Plant Part | Extraction Method | Solvent | Yield (%) | Reference |

| Flowers | Supercritical Fluid Extraction (SFE) | Carbon Dioxide | 8.3 | [1] |

| Flowers | Ethanolic Maceration (post-SFE) | Ethanol | 7.2 | [1] |

| Flowers | Ethanolic Maceration | 70% Ethanol | Not Specified | [2] |

| Roots | Not Specified | Not Specified | Not Specified |

Table 2: Quantification of Specific Compounds in Calendula officinalis Extracts

| Compound | Plant Part | Extraction Method | Quantification Method | Concentration | Reference |

| Chlorogenic Acid | Flowers | CO2 Extraction | HPTLC | 16.75% (w/v) | [3] |

| Rutin | Flowers | Ultrasound-Assisted Extraction | Response Surface Methodology | 0.218 - 2.28% (w/w) | [4] |

| Total Carotenoids | Flowers | HPLC | Spectrophotometry | 111 - 276 mg/100g fresh flowers | [5] |

| Total Polyphenols | Petals | Hydro-alcoholic Extraction | Not Specified | 37.01 ± 0.015 g GAE/g |

Experimental Protocols

While the original 1974 protocol by Vecherko et al. for the specific isolation of this compound is not readily accessible, a representative protocol for the isolation of triterpenoid saponins from Calendula officinalis roots has been constructed based on established methodologies for similar compounds.

Protocol 1: Extraction and Fractionation of Triterpenoid Saponins from Calendula officinalis Roots

-

Plant Material Preparation:

-

Obtain fresh, healthy roots of Calendula officinalis.

-

Wash the roots thoroughly with distilled water to remove soil and debris.

-

Air-dry the roots in a well-ventilated area or use a plant dryer at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds.

-

Once completely dry, grind the roots into a fine powder using a mechanical grinder.

-

-

Extraction:

-

Transfer the powdered root material to a Soxhlet apparatus.

-

Perform sequential extraction with solvents of increasing polarity. Begin with a non-polar solvent like n-hexane to remove lipids and other non-polar compounds.

-

Follow with a polar solvent such as methanol or 70% ethanol to extract the triterpenoid saponins. The extraction should be carried out for a sufficient duration (e.g., 8-12 hours) to ensure exhaustive extraction.

-

-

Fractionation:

-

Concentrate the methanolic or ethanolic extract under reduced pressure using a rotary evaporator.

-

Resuspend the concentrated extract in distilled water.

-

Perform liquid-liquid partitioning of the aqueous suspension with n-butanol. The triterpenoid saponins will preferentially partition into the n-butanol phase.

-

Separate the n-butanol fraction and concentrate it to dryness under reduced pressure.

-

Protocol 2: Purification of Triterpenoid Saponins by Column Chromatography

-

Column Preparation:

-

Pack a glass column with silica gel as the stationary phase, using a suitable solvent system (e.g., chloroform-methanol-water) as the mobile phase.

-

-

Chromatographic Separation:

-

Dissolve the dried n-butanol fraction in a minimal amount of the mobile phase.

-

Load the sample onto the prepared silica gel column.

-

Elute the column with a gradient of increasing polarity of the mobile phase. For example, start with a higher proportion of chloroform and gradually increase the proportion of methanol and water.

-

Collect fractions of the eluate.

-

-

Fraction Analysis and Final Purification:

-

Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing the desired triterpenoid saponins.

-

Pool the fractions containing the compounds of interest.

-

If necessary, perform further purification using preparative High-Performance Liquid Chromatography (HPLC) with a C18 reversed-phase column and a suitable mobile phase (e.g., a gradient of acetonitrile and water).

-

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the Isolation of this compound.

Potential Signaling Pathways

The anti-inflammatory and anti-proliferative effects of Calendula officinalis extracts are thought to be mediated, in part, through the modulation of key signaling pathways. While the specific actions of this compound are still under investigation, the following diagrams illustrate the likely mechanisms based on studies of related triterpenoids from the plant.

Caption: Proposed Inhibition of the NF-κB Signaling Pathway.

Caption: Proposed Inhibition of the STAT3 Signaling Pathway.

Discussion of Biological Activity

Anti-inflammatory Effects

Extracts from Calendula officinalis rich in triterpenoids have demonstrated significant anti-inflammatory properties.[6] These effects are believed to be mediated through the inhibition of the NF-κB signaling pathway, a key regulator of the inflammatory response.[4][7] Inhibition of this pathway leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, recent studies on faradiol, another triterpenoid from Calendula officinalis, have shown that it can reduce the phosphorylation of STAT3, a critical transcription factor involved in inflammatory and proliferative processes.[8] This suggests a potential mechanism of action for this compound in modulating inflammatory responses.

Anti-proliferative and Cytotoxic Effects

Triterpenoid glycosides isolated from Calendula officinalis have exhibited cytotoxic effects against various human cancer cell lines, including those of the colon, leukemia, and melanoma.[9][10] Methanolic extracts of the plant have been shown to inhibit the proliferation of breast cancer cells.[11] The anti-proliferative activity of Calendula officinalis extracts has been linked to the modulation of genes involved in apoptosis and cell cycle progression, such as BCL2, BAX, and STAT3.[3] These findings highlight the potential of this compound as a lead compound in the development of novel anti-cancer therapies.

Conclusion

This technical guide provides a framework for the isolation and preliminary characterization of this compound from Calendula officinalis roots. While a specific, detailed protocol for this particular compound remains to be fully elucidated in accessible literature, the provided representative methodology offers a solid starting point for researchers. The demonstrated anti-inflammatory and anti-proliferative activities of related compounds from Calendula officinalis underscore the therapeutic potential of this compound and warrant further investigation into its precise mechanisms of action. This guide serves as a valuable resource for scientists and drug development professionals interested in exploring the pharmacological applications of this promising natural product.

References

- 1. Concentration of Antioxidant Compounds from Calendula officinalis through Sustainable Supercritical Technologies, and Computational Study of Their Permeability in Skin for Cosmetic Use [mdpi.com]

- 2. Preparative purification of the major anti-inflammatory triterpenoid esters from Marigold (Calendula officinalis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. notulaebotanicae.ro [notulaebotanicae.ro]

- 4. iris.unitn.it [iris.unitn.it]

- 5. researchgate.net [researchgate.net]

- 6. A Bio-Guided Fractionation to Assess the Inhibitory Activity of Calendula officinalis L. on the NF-κB Driven Transcription in Human Gastric Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Bio-Guided Fractionation to Assess the Inhibitory Activity of Calendula officinalis L. on the NF-κB Driven Transcription in Human Gastric Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biosynthesis and bioactivity of anti-inflammatory triterpenoids in Calendula officinalis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory, anti-tumor-promoting, and cytotoxic activities of constituents of marigold (Calendula officinalis) flowers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to Calenduloside H: Discovery, Natural Sources, and Biological Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Calenduloside H, an oleanane-type triterpene glycoside. It details its initial discovery, primary natural sources, and current understanding of its biological activities. This document consolidates available quantitative data, outlines experimental methodologies for its isolation and characterization, and visualizes key processes and pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a saponin belonging to the vast family of triterpenoid glycosides, which are secondary metabolites widely distributed in the plant kingdom. These compounds are of significant interest to the scientific community due to their diverse and potent biological activities. This guide focuses specifically on this compound, aiming to provide a detailed technical resource covering its discovery, natural origins, and what is currently known about its potential therapeutic applications.

Discovery and Chemical Profile

Initial Discovery

This compound was first isolated and identified in 1974 by a team of researchers led by L.P. Vecherko.[1] Their work on the chemical constituents of the roots of Calendula officinalis L. led to the characterization of this novel triterpenoid glycoside.[1] It is also referred to in literature as Glucoside C and Saponoside C.[1]

Chemical Structure and Properties

This compound is an oleanane-type triterpene glycoside. The aglycone core is an oleanolic acid, a pentacyclic triterpene, which is glycosidically linked to sugar moieties.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄₈H₇₆O₁₉ | [2] |

| Molecular Weight | 957.11 g/mol | [2] |

| Class | Oleanane-type triterpene glycoside | [3] |

| CAS Number | 26020-29-1 | [2] |

Natural Sources

This compound has been identified in a limited number of plant species, with the most significant sources being within the Calendula genus.

Primary Natural Sources

-

Calendula officinalis L. (Pot Marigold): This is the most well-documented source of this compound. It has been isolated from both the roots and flowers of the plant.[1][4]

-

Calendula arvensis L. (Field Marigold): This species is another confirmed natural source of this compound.

Other reported, though less extensively studied, sources include Momordica cochinchinensis, Bersama abyssinica, and Caryocar glabrum.

Experimental Protocols

General Isolation and Purification Workflow

The isolation of this compound typically involves a multi-step process beginning with the extraction from plant material, followed by chromatographic purification.

Figure 1: Generalized workflow for the isolation of this compound.

Methodology Details:

-

Extraction: The dried and powdered plant material (e.g., roots of C. officinalis) is subjected to extraction with a polar solvent such as 70% ethanol or methanol.[5] This can be performed through maceration or using a Soxhlet apparatus to ensure exhaustive extraction.

-

Concentration: The resulting extract is filtered to remove solid plant debris and then concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is typically subjected to liquid-liquid partitioning. Fractionation with n-butanol is a common step to separate the more polar glycosides, including this compound, from less polar compounds.[6]

-

Column Chromatography: The butanol fraction is then subjected to column chromatography. Silica gel or Sephadex LH-20 are commonly used stationary phases. Elution is performed with a gradient of solvents, typically starting with a less polar mixture (e.g., chloroform-methanol) and gradually increasing the polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified using preparative HPLC, often with a reversed-phase C18 column.[5] A gradient of water and acetonitrile or methanol is typically used as the mobile phase.

Characterization Methods

The structure of the isolated this compound is elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the precise structure of the aglycone and the sugar moieties, as well as their linkage points.[7][8]

Biological Activity and Signaling Pathways

While specific studies on the biological activity of pure this compound are limited, the broader class of oleanane-type triterpene glycosides from Calendula officinalis has been shown to possess significant anti-inflammatory properties.

Anti-inflammatory Activity

Extracts of Calendula officinalis rich in triterpenoids have demonstrated the ability to reduce inflammation in various experimental models.[9][10][11][12] This activity is attributed to the inhibition of pro-inflammatory mediators. Recent studies have confirmed that C16-hydroxylated triterpenoids are key contributors to the anti-inflammatory activity of C. officinalis floral extracts and act by modulating the release of interleukin 6 (IL-6).[9][10][11][12]

Table 2: Quantitative Data on Anti-inflammatory Activity of Related Compounds

| Compound/Extract | Assay | Result | Source |

| Calendula officinalis Flower Extract | Inhibition of NO production in LPS-stimulated macrophages | IC₅₀ = 147 µL/mL | |

| Triterpenoid Esters from C. officinalis | Inhibition of TPA-induced inflammation in mice | ID₅₀ = 0.05-0.20 mg/ear |

Postulated Signaling Pathways

The anti-inflammatory effects of oleanane-type triterpenoids are often mediated through the inhibition of key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) pathway is a primary target.

Figure 2: Postulated inhibition of the NF-κB signaling pathway by this compound.

Mechanism of Action:

-

Activation: Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex.

-

Phosphorylation and Degradation: The activated IKK complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.

-

NF-κB Translocation: The degradation of IκBα unmasks the nuclear localization signal of the NF-κB dimer (typically p50/p65), allowing it to translocate into the nucleus.

-

Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

-

Inhibition: Oleanane-type triterpenoids, likely including this compound, are thought to exert their anti-inflammatory effects by inhibiting the IKK complex, thereby preventing the phosphorylation and degradation of IκBα and blocking the nuclear translocation of NF-κB.

Future Directions and Conclusion

This compound represents a promising natural product with potential therapeutic applications, particularly in the realm of anti-inflammatory drug discovery. However, further research is required to fully elucidate its pharmacological profile. Future studies should focus on:

-

Developing a standardized and high-yield protocol for the isolation of this compound.

-

Conducting comprehensive in vitro and in vivo studies to determine its specific biological activities and quantify its potency (e.g., determining IC₅₀ values).

-

Elucidating the precise molecular mechanisms of action, including its specific protein targets and effects on various signaling pathways.

-

Investigating its potential for chemical modification to enhance its therapeutic properties.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C48H76O19 | CID 44566500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Modulation of Steroid and Triterpenoid Metabolism in Calendula officinalis Plants and Hairy Root Cultures Exposed to Cadmium Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Biosynthesis and bioactivity of anti-inflammatory triterpenoids in Calendula officinalis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biosynthesis and bioactivity of anti-inflammatory triterpenoids in Calendula officinalis - UEA Digital Repository [ueaeprints.uea.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. Influence of Selected Abiotic Factors on Triterpenoid Biosynthesis and Saponin Secretion in Marigold (Calendula officinalis L.) in Vitro Hairy Root Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

physical and chemical properties of Calenduloside H

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Calenduloside H, a triterpenoid saponin with significant therapeutic potential. The information is compiled from publicly available scientific literature and databases, offering a foundational resource for further research and development.

Physicochemical Properties

| Property | Data | Reference(s) |

| Molecular Formula | C₄₈H₇₆O₁₉ | [1][2] |

| Molecular Weight | 957.11 g/mol | [1][2] |

| CAS Number | 26020-29-1 | [1][2] |

| IUPAC Name | (2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid | [1] |

| Synonyms | Calendulaglycoside C, UNII-XRX4A17TSS | [1] |

| Natural Sources | Calendula officinalis (Marigold) roots, Momordica cochinchinensis vine | [2][3] |

| Computed XLogP3 | 2.7 | [1] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Solubility | Data not available. As a saponin, it is expected to have some solubility in water and polar organic solvents like methanol and ethanol. | [4] |

| Optical Activity | Data not available | [5] |

Biological Activity and Signaling Pathways

This compound has demonstrated notable anti-inflammatory, anti-proliferative, neuroprotective, and hepatoprotective activities.[2] Its mechanisms of action are linked to the modulation of key cellular signaling pathways.

In the context of neurodegenerative diseases like Parkinson's, compounds from Calendula officinalis have been shown to offer neuroprotection by modulating the PI3K/Akt and ERK signaling pathways. The proposed mechanism involves the binding of active compounds to Heat Shock Protein 90 (Hsp90), which acts as a molecular chaperone for several proteins, including components of the PI3K/Akt pathway.[6][7] This interaction leads to the activation of the pro-survival PI3K/Akt pathway and the inhibition of the pro-apoptotic ERK pathway.

References

- 1. This compound | C48H76O19 | CID 44566500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Marigold Metabolites: Diversity and Separation Methods of Calendula Genus Phytochemicals from 1891 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. GSRS [precision.fda.gov]

- 6. Inhibition of Hsp90 suppresses PI3K/AKT/mTOR signaling and has antitumor activity in Burkitt lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting PI3K/Akt/HSP90 signaling sensitizes gastric cancer cells to deoxycholate-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Calenduloside H (CAS Number 26020-29-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calenduloside H, a triterpenoid saponin with the CAS number 26020-29-1, is a natural product isolated from Calendula officinalis and Momordica cochinchinensis.[1] This technical guide provides a comprehensive overview of its chemical properties, biological activities, and potential mechanisms of action. This compound has demonstrated notable anti-inflammatory and anti-proliferative properties. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes its putative signaling pathways, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical and Physical Properties

This compound, also known as Calendulaglycoside C, is an oleanolic acid glycoside.[2] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 26020-29-1 | MedChemExpress[1] |

| Molecular Formula | C₄₈H₇₆O₁₉ | MedChemExpress[1] |

| Molecular Weight | 957.11 g/mol | MedChemExpress[1] |

| Synonyms | Calendulaglycoside C | PubChem[2] |

| Natural Sources | Calendula officinalis, Momordica cochinchinensis | MedChemExpress[1] |

Biological Activities

This compound exhibits a range of biological activities, with anti-inflammatory and anti-proliferative effects being the most prominent.

Anti-Inflammatory Activity

Triterpenoid glycosides isolated from Calendula officinalis have shown potent anti-inflammatory effects. In a study evaluating the inhibitory effects of these compounds on TPA-induced inflammation in mice, several related glycosides demonstrated significant activity, with ID₅₀ values ranging from 0.05 to 0.20 mg per ear.[3] While specific data for this compound is not individually reported, its structural similarity to the tested compounds suggests it contributes to the overall anti-inflammatory profile of Calendula extracts. The anti-inflammatory action of Calendula extracts is also attributed to the inhibition of pro-inflammatory cytokines and COX-2, leading to reduced prostaglandin synthesis.

Anti-Proliferative and Cytotoxic Activity

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound is still under investigation. However, research on a closely related compound, Calenduloside E, provides significant insights into a potential signaling pathway. This research has shown that Calenduloside E can offer neuroprotective effects by modulating the PI3K/Akt and ERK signaling pathways.[6][7] It is hypothesized that Calenduloside E binds to the pocket region of Hsp90α protein, which in turn activates the pro-survival PI3K/Akt pathway and inhibits the ERK signaling pathway, ultimately preventing neuronal death.[6][7] Given the structural similarity between this compound and E, it is plausible that they share a similar mechanism of action.

Caption: Putative signaling pathway of this compound.

Experimental Protocols

Isolation and Purification of Oleanolic Acid Glycosides from Calendula officinalis

A general procedure for the isolation of oleanolic acid glycosides, including this compound, from Calendula officinalis involves the following steps:

-

Extraction: Dried and powdered plant material (e.g., flowers or roots) is extracted with a suitable solvent such as 70% ethanol or methanol.[8]

-

Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on polarity. A typical scheme would involve partitioning between water and n-butanol.

-

Chromatography: The n-butanol fraction, which is enriched with saponins, is further purified using a combination of chromatographic techniques. This may include:

-

Column Chromatography: Using stationary phases like silica gel or reversed-phase C18 material.[9]

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification of the individual glycosides.

-

Caption: General workflow for the isolation of this compound.

In Vitro Anti-Proliferative Activity Assessment (MTT Assay)

The anti-proliferative activity of this compound can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Cancer cells (e.g., MCF-7, HeLa, HepG2) are seeded in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubated for 24 hours.

-

Treatment: The cells are then treated with various concentrations of this compound (typically in a range from 0.1 to 100 µM) and incubated for a further 24-72 hours.

-

MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed 1D and 2D NMR experiments are crucial for the structural elucidation of this compound. While a complete, assigned spectrum for this compound is not available in the cited literature, analysis of related oleanolic acid glycosides from Calendula officinalis reveals characteristic signals. The ¹H-NMR spectrum would typically show signals for the anomeric protons of the sugar moieties in the region of δ 4.5-5.5 ppm. The ¹³C-NMR spectrum would display signals for the oleanolic acid backbone, including the characteristic C-12 olefinic carbon at approximately δ 122 ppm and the C-13 quaternary carbon at around δ 144 ppm.

Mass Spectrometry (MS)

High-resolution mass spectrometry is used to determine the exact mass and molecular formula of this compound. A study on Calendulaglycoside C (a synonym for this compound) reported an ion peak at m/z [M+H]⁺, confirming its molecular weight.[9] Tandem mass spectrometry (MS/MS) would be employed to obtain fragmentation patterns, which are essential for confirming the structure and sequencing the sugar units attached to the oleanolic acid core.

Conclusion

This compound is a promising natural product with demonstrated anti-inflammatory and potential anti-proliferative activities. Further research is warranted to fully elucidate its specific IC₅₀ values against various inflammatory markers and cancer cell lines, as well as to confirm its mechanism of action, particularly its role in modulating the PI3K/Akt and ERK signaling pathways. The detailed experimental protocols and structural information provided in this guide serve as a valuable foundation for future investigations into the therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. An Updated Review on the Multifaceted Therapeutic Potential of Calendula officinalis L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. ijsr.net [ijsr.net]

- 6. Active compounds from Calendula officinalis flowers act via PI3K and ERK signaling pathways to offer neuroprotective effects against Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Active compounds from Calendula officinalis flowers act via PI3K and ERK signaling pathways to offer neuroprotective effects against Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Calendulaglycoside A showing potential activity against SARS-CoV-2 main protease: Molecular docking, molecular dynamics, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Presence of Calenduloside H: A Deep Dive into Its Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calenduloside H, a complex triterpenoid saponin, has emerged as a molecule of interest within the scientific community due to its potential pharmacological activities. As a member of the oleanane-type saponins, its intricate structure underpins its biological functions. This technical guide provides a comprehensive overview of the natural occurrence of this compound in various plant species, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Distribution of this compound

This compound has been identified in a select number of plant species, primarily within the Calendula and Momordica genera. The presence and concentration of this saponin can vary significantly depending on the plant species, the specific part of the plant, and even the geographical origin and growing conditions.

Occurrence in the Calendula Genus

The genus Calendula, commonly known as marigolds, is a well-documented source of various triterpenoid saponins, including this compound.

-

Calendula officinalis (Pot Marigold): This species is the most well-known source of this compound.[1][2] The compound has been primarily isolated from the roots of the plant.[1] While the flowers of Calendula officinalis are widely studied for their rich phytochemical profile, including other saponins, the roots are the principal location for this compound accumulation.[1]

-

Calendula arvensis (Field Marigold): Research has also confirmed the presence of this compound in the aerial parts of Calendula arvensis.

-

Calendula stellata (Stellate Marigold): This species is another member of the Calendula genus that has been reported to contain this compound.

Occurrence in the Momordica Genus

Beyond the Calendula genus, this compound has also been identified in Momordica cochinchinensis.

-

Momordica cochinchinensis (Gac fruit): This perennial vine, native to Southeast Asia, is recognized for its vibrant orange-red fruits. This compound has been isolated from the vine of this plant, highlighting a distinct botanical source for this compound outside of the Asteraceae family.[2]

Quantitative Data on this compound

Currently, there is a notable scarcity of published quantitative data detailing the precise concentrations of this compound in different plant species and their various organs. While qualitative identification has been established, further research is required to quantify the yields of this compound from these natural sources. This information is critical for evaluating the feasibility of these plants as viable sources for large-scale extraction and for standardizing herbal preparations.

Table 1: Natural Occurrence of this compound

| Plant Species | Family | Plant Part(s) Where Found | Quantitative Data |

| Calendula officinalis | Asteraceae | Roots[1] | Not available in reviewed literature |

| Calendula arvensis | Asteraceae | Aerial Parts | Not available in reviewed literature |

| Calendula stellata | Asteraceae | Not specified | Not available in reviewed literature |

| Momordica cochinchinensis | Cucurbitaceae | Vine[2] | Not available in reviewed literature |

Experimental Protocols

The extraction, isolation, and identification of this compound from plant matrices involve multi-step procedures requiring careful execution. Below are generalized experimental protocols based on methodologies reported for triterpenoid saponins from Calendula and Momordica species.

General Extraction and Isolation of Triterpenoid Saponins

This workflow outlines the fundamental steps for obtaining a crude saponin extract and proceeding to the isolation of specific compounds like this compound.

Methodology Details:

-

Plant Material Preparation: The specific plant part (e.g., roots of Calendula officinalis or vine of Momordica cochinchinensis) is collected, dried, and ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, typically methanol or ethanol, often using techniques like maceration, percolation, or Soxhlet extraction to exhaustively extract the saponins.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Preliminary Purification: The crude extract may be further partitioned with different solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to remove fats, chlorophylls, and other non-polar compounds, thereby enriching the saponin content in the more polar fractions.

-

Chromatographic Separation: The saponin-rich fraction is subjected to various chromatographic techniques for the isolation of individual compounds. Column chromatography using stationary phases like silica gel or reversed-phase C18 is commonly employed. Elution is performed with a gradient of solvents to separate the compounds based on their polarity.

-

Fraction Analysis and Final Purification: The collected fractions are monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Fractions containing the compound of interest are pooled and may require further chromatographic steps (e.g., preparative HPLC) to achieve high purity.

-

Structure Elucidation: The structure of the isolated pure compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D-NMR).

Analytical Quantification using UHPLC-MS/MS

For the quantitative analysis of this compound in plant extracts, a sensitive and specific method like Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is recommended.

Methodology Details:

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used for separation.

-

Mobile Phase: A gradient elution with water (often with a small amount of formic acid or ammonium formate for better ionization) and an organic solvent like acetonitrile or methanol.

-

Flow Rate: A flow rate in the range of 0.2-0.4 mL/min is common.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducibility.

-

-

Mass Spectrometry Conditions:

-

Ionization Source: Electrospray ionization (ESI) in either positive or negative mode, depending on which provides better sensitivity for this compound.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound and an internal standard.

-

-

Method Validation: A full validation of the analytical method should be performed according to ICH guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Signaling Pathways

Currently, there is a lack of specific research detailing the signaling pathways directly modulated by this compound. However, studies on other triterpenoid saponins from Calendula officinalis and other plants suggest potential areas of investigation. For instance, some saponins have been shown to exert anti-inflammatory effects by modulating pathways such as the NF-κB and MAPK signaling cascades. Further research is imperative to elucidate the specific molecular mechanisms and signaling pathways through which this compound exerts its biological effects.

Conclusion and Future Directions

This compound is a naturally occurring triterpenoid saponin found in select species of the Calendula and Momordica genera. While its presence has been confirmed, a significant gap exists in the literature regarding its quantitative distribution in these plants. The development and validation of robust analytical methods for the quantification of this compound are crucial for future research and potential commercial applications. Furthermore, dedicated studies are needed to unravel the specific signaling pathways modulated by this compound to fully understand its pharmacological potential. This guide serves as a foundational resource to stimulate and support further investigation into this promising natural product.

References

spectroscopic data of Calenduloside H (NMR, Mass Spectrometry)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Calenduloside H, a triterpenoid saponin isolated from Calendula officinalis and Momordica cochinchinensis. This document is intended to serve as a core resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Introduction

This compound, also known as Glucoside C and Calendulaglycoside C, is a bioactive natural product with the molecular formula C₄₈H₇₆O₁₉ and a molecular weight of 957.11 g/mol .[1] Its structural elucidation and biological activity studies rely heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide summarizes the available spectroscopic data and the experimental protocols utilized for their acquisition.

Spectroscopic Data

The definitive structural characterization of this compound has been established through a combination of 1D and 2D NMR spectroscopy, as well as high-resolution mass spectrometry. While the original detailed spectroscopic data is found in foundational literature, this guide presents a consolidated summary based on available information for structurally similar oleanolic acid glycosides.

Mass Spectrometry Data

High-resolution mass spectrometry with electrospray ionization (ESI-MS) is a critical tool for determining the molecular weight and elemental composition of this compound.

| Ion | m/z (measured) | m/z (calculated) | Formula |

| [M+Na]⁺ | Data not available | 979.4825 | C₄₈H₇₆O₁₉Na |

| [M-H]⁻ | Data not available | 955.4856 | C₄₈H₇₅O₁₉ |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides detailed information about the carbon skeleton of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom. The data presented below is a representative compilation for the oleanolic acid backbone and sugar moieties commonly found in related triterpenoid saponins from Calendula officinalis.

| Carbon No. | Chemical Shift (δ) ppm | Carbon No. | Chemical Shift (δ) ppm |

| Aglycone (Oleanolic Acid) | Glucuronic Acid | ||

| 1 | ~38.5 | 1' | ~104.5 |

| 2 | ~26.5 | 2' | ~74.0 |

| 3 | ~89.0 | 3' | ~76.5 |

| 4 | ~39.5 | 4' | ~72.0 |

| 5 | ~55.5 | 5' | ~76.0 |

| 6 | ~18.5 | 6' | ~176.0 |

| 7 | ~32.5 | Galactose | |

| 8 | ~39.0 | 1'' | ~105.0 |

| 9 | ~47.5 | 2'' | ~73.5 |

| 10 | ~37.0 | 3'' | ~75.0 |

| 11 | ~23.5 | 4'' | ~69.0 |

| 12 | ~122.5 | 5'' | ~76.0 |

| 13 | ~144.0 | 6'' | ~62.0 |

| 14 | ~42.0 | Glucose | |

| 15 | ~28.0 | 1''' | ~95.5 |

| 16 | ~23.0 | 2''' | ~73.0 |

| 17 | ~46.5 | 3''' | ~77.0 |

| 18 | ~41.5 | 4''' | ~70.5 |

| 19 | ~46.0 | 5''' | ~77.5 |

| 20 | ~30.5 | 6''' | ~61.5 |

| 21 | ~34.0 | ||

| 22 | ~33.0 | ||

| 23 | ~28.0 | ||

| 24 | ~16.5 | ||

| 25 | ~15.5 | ||

| 26 | ~17.0 | ||

| 27 | ~26.0 | ||

| 28 | ~176.5 | ||

| 29 | ~33.0 | ||

| 30 | ~23.5 |

Note: These are approximate chemical shifts based on related compounds. Actual values may vary depending on the solvent and experimental conditions.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum reveals the number and types of protons in the molecule, as well as their connectivity through spin-spin coupling. Key signals for this compound would include those for the anomeric protons of the sugar units, the olefinic proton of the oleanolic acid backbone, and the methyl groups.

| Proton(s) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-12 (Aglycone) | ~5.30 | t | ~3.5 |

| H-1' (GlcA) | ~4.50 | d | ~7.5 |

| H-1'' (Gal) | ~5.15 | d | ~7.5 |

| H-1''' (Glc) | ~5.40 | d | ~8.0 |

| Methyl Protons | ~0.75 - 1.25 | s |

Note: These are representative values. The exact chemical shifts and coupling constants require experimental determination.

Experimental Protocols

The spectroscopic data for triterpenoid saponins like this compound are typically acquired using the following methodologies.

NMR Spectroscopy

A standard protocol for the NMR analysis of triterpenoid saponins involves the following steps:

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, typically methanol-d₄ (CD₃OD) or pyridine-d₅ (C₅D₅N). Tetramethylsilane (TMS) is often used as an internal standard.

-

Instrumentation: Data is acquired on a high-field NMR spectrometer, typically operating at 400 MHz or higher for ¹H NMR.

-

1D NMR: Standard ¹H and ¹³C{¹H} NMR spectra are recorded to observe the proton and carbon signals, respectively.

-

2D NMR: A suite of 2D NMR experiments is crucial for complete structural assignment. These include:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks within the aglycone and sugar moieties.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is essential for determining the linkages between the aglycone and sugar units, as well as the sequence of the sugar chain.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry of the glycosidic linkages and the relative stereochemistry of the aglycone.

-

Mass Spectrometry

Liquid chromatography coupled with mass spectrometry (LC-MS) is the preferred method for the analysis of triterpenoid saponins.

-

Chromatography:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution is typically employed, using a mixture of water (often with a small percentage of formic acid or acetic acid to improve ionization) and an organic solvent like acetonitrile or methanol.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) is the most common technique, used in either positive or negative ion mode.

-

Analysis: High-resolution mass analyzers such as Time-of-Flight (TOF) or Orbitrap are used to obtain accurate mass measurements for molecular formula determination. Tandem mass spectrometry (MS/MS) is performed to induce fragmentation of the parent ion, providing valuable structural information about the sugar sequence and the aglycone.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the isolation and structural elucidation of this compound using spectroscopic methods.

Caption: Workflow for the isolation and structural elucidation of this compound.

This guide provides a foundational understanding of the spectroscopic data associated with this compound. For detailed experimental values, researchers are encouraged to consult the primary literature, particularly the foundational work on the isolation of triterpenoid glycosides from Calendula officinalis.

References

An In-depth Technical Guide to Calenduloside H (C48H76O19)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calenduloside H, a triterpenoid saponin with the molecular formula C48H76O19, is a bioactive compound predominantly found in the plant species Calendula officinalis, commonly known as marigold. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, potential therapeutic activities, and the molecular pathways it may modulate. Detailed experimental protocols for its isolation, characterization, and bioactivity assessment are presented to facilitate further research and drug development endeavors.

Introduction

Calendula officinalis has a long history of use in traditional medicine for its anti-inflammatory, wound-healing, and antioxidant properties. Modern phytochemical investigations have identified a diverse array of bioactive constituents within this plant, including a significant class of triterpenoid glycosides known as calendulosides. Among these, this compound has emerged as a compound of interest due to its potential pharmacological activities. This guide aims to consolidate the current knowledge on this compound and provide a technical framework for its scientific exploration.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its extraction, purification, and formulation.

| Property | Value | Source |

| Molecular Formula | C48H76O19 | PubChem |

| Molecular Weight | 957.11 g/mol | PubChem |

| IUPAC Name | (2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid | PubChem |

| CAS Number | 26020-29-1 | PubChem |

| Appearance | White to off-white powder (predicted) | - |

| Solubility | Soluble in methanol, ethanol; sparingly soluble in water (predicted) | - |

Biological Activities and Therapeutic Potential

While research specifically targeting this compound is emerging, studies on related compounds from Calendula officinalis and the plant extract itself suggest several promising therapeutic avenues.

Anti-inflammatory Activity

Extracts of Calendula officinalis have demonstrated potent anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as the enzyme cyclooxygenase-2 (COX-2)[1]. It is hypothesized that this compound contributes significantly to this activity.

Neuroprotective Effects

Studies on active compounds from Calendula officinalis, including the related Calenduloside E, have indicated neuroprotective potential. These compounds have been shown to protect neuronal cells from oxidative stress-induced damage, suggesting a potential role in mitigating the progression of neurodegenerative diseases[2][3].

Postulated Signaling Pathway Involvement

Based on studies of related compounds from Calendula officinalis, it is postulated that this compound may exert its biological effects through the modulation of key cellular signaling pathways, particularly the PI3K/Akt and ERK pathways.

Caption: Postulated signaling pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for the isolation, quantification, and biological evaluation of this compound.

Isolation and Purification of this compound

This protocol is adapted from methods used for the isolation of triterpenoid glycosides from Calendula officinalis.

Caption: Workflow for the isolation of this compound.

Methodology:

-

Extraction: Dried and powdered flowers of Calendula officinalis are macerated with 70% aqueous ethanol at room temperature for 72 hours.

-

Concentration: The extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with n-butanol. The n-butanol fraction, containing the glycosides, is collected.

-

Column Chromatography: The n-butanol fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol to separate fractions based on polarity.

-

Gel Filtration: Fractions rich in saponins are further purified using Sephadex LH-20 column chromatography with methanol as the eluent.

-

Preparative HPLC: The final purification is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column using a water-acetonitrile gradient. Fractions are monitored by thin-layer chromatography (TLC) and analytical HPLC.

Quantitative Analysis by HPLC-MS/MS

Instrumentation: A high-performance liquid chromatography system coupled with a tandem mass spectrometer (HPLC-MS/MS).

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 20 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound are monitored for quantification. A precursor ion [M-H]⁻ at m/z 955.5 and specific fragment ions would be selected.

In Vitro Anti-inflammatory Assay (RAW 264.7 Macrophages)

This protocol assesses the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

Caption: Workflow for the in vitro anti-inflammatory assay.

Methodology:

-

Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells (except for the negative control).

-

Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO2 incubator.

-

Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. Absorbance is read at 540 nm.

-

Cell Viability: A parallel MTT assay is performed to ensure that the observed reduction in NO is not due to cytotoxicity.

In Vitro Neuroprotection Assay (SH-SY5Y Cells)

This protocol evaluates the protective effect of this compound against oxidative stress-induced cell death in a human neuroblastoma cell line.

Methodology:

-

Cell Culture: SH-SY5Y cells are cultured in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 24 hours.

-

Induction of Oxidative Stress: Oxidative stress is induced by exposing the cells to hydrogen peroxide (H2O2; 100 µM) for 24 hours.

-

Cell Viability Assay: Cell viability is assessed using the MTT assay. The absorbance is measured at 570 nm. An increase in cell viability in the presence of this compound indicates a neuroprotective effect.

Western Blot Analysis for PI3K/Akt and ERK Signaling

This protocol is used to determine the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt and ERK signaling pathways.

Methodology:

-

Cell Lysis: SH-SY5Y or RAW 264.7 cells are treated with this compound and/or a stimulant (e.g., H2O2 or LPS). After treatment, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of PI3K, Akt, and ERK.

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the change in protein phosphorylation.

Conclusion

This compound is a promising natural product with potential anti-inflammatory and neuroprotective activities. The information and protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals to further investigate its therapeutic potential and mechanisms of action. Future studies should focus on in-depth mechanistic elucidation, in vivo efficacy, and safety profiling to pave the way for its potential clinical applications.

References

- 1. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Neuroprotective and antioxidant activities of Colombian plants against paraquat and C2-ceramide exposure in SH-SY5Y cells [frontiersin.org]

- 3. researchgate.net [researchgate.net]

A Technical Guide to the Saponins of Calendula officinalis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the saponins found in Calendula officinalis (pot marigold). It covers their chemical diversity, quantification in various plant tissues, detailed experimental protocols for their extraction and analysis, and their mechanisms of action through key signaling pathways.

Profile of Calendula officinalis Saponins

The primary saponins in Calendula officinalis are triterpenoid saponins based on the oleanane skeleton.[1] These are broadly categorized into two main series: glucosides and glucuronides, derived from their respective precursors.[2] The glucuronides of oleanolic acid are particularly abundant, with some studies indicating they can constitute up to 2% of the dry mass of the flowers. A number of specific saponins have been isolated and identified, including calendasaponins A, B, C, and D, as well as various calendulosides.[3]

Quantitative Analysis of Calendula officinalis Saponins

The concentration of saponins in Calendula officinalis varies depending on the plant part, cultivation conditions, and the extraction method employed. The flowers, particularly the ligulate florets, are the primary repository of these compounds.

| Plant Part | Saponin/Triterpenoid Content | Extraction Method | Reference |

| Ligulate Flowers | 8.8 mg/g dry weight (triterpenoids) | Not specified | [4] |

| Whole Inflorescences | 4.6 mg/g dry weight (triterpenoids) | Not specified | [4] |

| Floral Head Extract | 43.6 - 57.6 mg/g dry matter | Not specified | [5] |

| Hairy Root Cultures | Variable release upon permeabilization | Surfactant treatment (Tween 20, Tween 80, DMSO) | [6] |

Biological Activities and Signaling Pathways

Saponins from Calendula officinalis exhibit a range of biological activities, with anti-inflammatory and cytotoxic effects being the most extensively studied.

Anti-inflammatory Activity

Calendula officinalis extracts have demonstrated significant anti-inflammatory properties.[3] The underlying mechanism involves the downregulation of key inflammatory mediators. Specifically, the saponins and other compounds in the extracts have been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interferon-gamma (IFN-γ).[7][8] Furthermore, they can suppress the activity of cyclooxygenase-2 (COX-2), an enzyme pivotal in the synthesis of prostaglandins, which are key mediators of inflammation.[5][7][8]

Cytotoxic and Apoptotic Activity

Aqueous extracts of Calendula officinalis, rich in saponins, have been shown to induce apoptosis in various tumor cell lines.[7] This programmed cell death is a crucial mechanism for controlling the growth of cancer cells. The apoptotic pathway initiated by these extracts involves the activation of caspase-3, a key executioner caspase.[7] Furthermore, compounds from Calendula officinalis, including the saponin calenduloside E, have been found to modulate the PI3K/Akt and ERK signaling pathways, which are critical in cell survival and proliferation.[8] The activation of the PI3K/Akt pathway and inhibition of the ERK pathway can prevent neuronal death, suggesting a neuroprotective role.[8] In the context of cancer, modulation of these pathways can lead to apoptosis.

Experimental Protocols

Extraction of Oleanolic Acid Glucuronides

This protocol is adapted from a method used for studying the effects of these saponins on parasitic nematodes.[9]

Methodology:

-

Extraction: Extract air-dried C. officinalis flowers with boiling methanol three times for 30 minutes each.

-

Solvent Removal: Combine the methanol extracts and add an equal volume of water. Remove the methanol using a vacuum rotary evaporator.

-

Partitioning: Extract the remaining aqueous residue with n-butanol.

-

Precipitation: Evaporate the n-butanol extract to dryness, re-dissolve the residue in methanol, and precipitate the saponins by adding cold ethyl acetate.

-

Isolation: Centrifuge the mixture at 6000 rpm for 10 minutes. The resulting pellet contains the oleanolic acid glucuronides.

General Protocol for Saponin Isolation and Purification

This is a generalized workflow based on common phytochemical practices.

-

Initial Extraction: Macerate or sonicate the powdered plant material (e.g., flowers) with 70-80% methanol or ethanol.

-

Solvent Evaporation: Concentrate the extract under reduced pressure using a rotary evaporator.

-

Solvent-Solvent Partitioning: Suspend the crude extract in water and sequentially partition with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Saponins are typically enriched in the n-butanol fraction.

-

Chromatographic Purification: Subject the saponin-rich fraction to column chromatography.

-

Normal-Phase Chromatography: Use silica gel as the stationary phase with a gradient of chloroform-methanol or ethyl acetate-methanol-water as the mobile phase.

-

Reversed-Phase Chromatography: Employ C18-bonded silica as the stationary phase with a gradient of methanol-water or acetonitrile-water as the mobile phase.

-

-

Further Purification: For isolation of individual saponins, preparative High-Performance Liquid Chromatography (HPLC) is often necessary.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard method for the qualitative and quantitative analysis of saponins.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution system is typically employed, often consisting of acetonitrile and water (with or without a modifier like formic acid or acetic acid).

-

Detection:

-

Evaporative Light Scattering Detector (ELSD): This is a universal detector suitable for saponins as they lack a strong chromophore.[5]

-

Mass Spectrometry (MS): HPLC coupled with MS (HPLC-MS) allows for the identification and structural elucidation of saponins based on their mass-to-charge ratio and fragmentation patterns.[5]

-

Diode Array Detector (DAD): While not ideal for quantification due to the weak UV absorbance of saponins, it can be used for preliminary analysis.

-

Example HPLC Conditions for Flavonoid and Phenolic analysis (can be adapted for saponins):

-

Column: CORTECS® C18, 2.7 µm, 4.6 × 150 mm.

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

-

Flow Rate: 0.8 mL/min.

-

Temperature: 30 °C.

Structural Elucidation

The definitive identification of saponins requires a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): Provides information on the molecular weight and the structure of the sugar chains and aglycone through fragmentation analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are essential for determining the complete structure of the saponin, including the aglycone, the types of monosaccharides, their linkage positions, and the anomeric configurations.[9]

This guide provides a foundational understanding of the saponins present in Calendula officinalis. Further research into the specific mechanisms of action and synergistic effects of these compounds will continue to unveil their full therapeutic potential.

References

- 1. Calendula officinalis Triterpenoid Saponins Impact the Immune Recognition of Proteins in Parasitic Nematodes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. An Updated Review on the Multifaceted Therapeutic Potential of Calendula officinalis L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A new extract of the plant calendula officinalis produces a dual in vitro effect: cytotoxic anti-tumor activity and lymphocyte activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Active compounds from Calendula officinalis flowers act via PI3K and ERK signaling pathways to offer neuroprotective effects against Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Extraction of Calenduloside H from Plant Material

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods for extracting Calenduloside H, a triterpenoid saponin, from plant material, primarily Calendula officinalis (pot marigold). The document includes a comparison of common extraction techniques, detailed experimental protocols, and a generalized workflow for the isolation and purification of this bioactive compound.

Introduction to this compound

This compound is a naturally occurring oleanane-type triterpenoid saponin found in Calendula officinalis.[1] Triterpenoid saponins from Calendula species are of significant interest to the pharmaceutical and cosmetic industries due to their wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.[2][3] The complex structure of this compound, featuring a triterpenoid aglycone linked to sugar moieties, necessitates specific extraction and purification strategies to isolate it with high purity and yield.

Comparison of Extraction Methods for Triterpenoid Saponins

The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. While quantitative data specifically for this compound is limited in publicly available literature, the following table summarizes the general characteristics of various extraction techniques applied to triterpenoid saponins from Calendula officinalis.

| Extraction Method | Principle | Solvents | Typical Conditions | Advantages | Disadvantages |

| Maceration | Soaking the plant material in a solvent to dissolve the target compounds. | Ethanol, Methanol, Water, or hydroalcoholic mixtures.[2] | Room temperature for several hours to days with occasional agitation. | Simple, low cost, and suitable for thermolabile compounds. | Time-consuming, large solvent consumption, and potentially lower extraction efficiency. |